molecular formula C12H12ClN3O B3032950 5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide CAS No. 64174-45-4

5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide

Cat. No. B3032950
CAS RN: 64174-45-4
M. Wt: 249.69 g/mol
InChI Key: ZAJFIKDZSWZHFU-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-n-phenyl-1h-pyrazole-4-carboxamide, also known as 5-chloro-1,3-dimethylpyrazole-4-carboxamide or 5-Cl-DMP, is an organic compound that has been used in various scientific and medical applications. It is a white crystalline solid that is soluble in water and organic solvents. 5-Cl-DMP has a variety of uses, ranging from being used as a catalyst in organic synthesis, to being used as a pharmaceutical ingredient in the treatment of various diseases.

Scientific Research Applications

Chemical Reactions and Synthesis

  • The reaction of similar pyrazole compounds with thionyl chloride has been investigated, leading to the synthesis of various compounds including 5-chloro derivatives. This process showcases the versatility of pyrazoles in chemical synthesis (Khutova et al., 2013).

Antimicrobial and Antitubercular Activity

  • Certain N-phenylpyrazine-2-carboxamides, including 5-chloro derivatives, have demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Zítko et al., 2013).

Utility in Heterocyclic Synthesis

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, a related compound, serves as a key building block for synthesizing polyfunctionalized heterocyclic compounds with pharmacological interest, demonstrating the importance of these compounds in medicinal chemistry (El‐Mekabaty, 2014).

Antitumor Activities

  • The synthesis of pyrazolo pyrimidine derivatives, related to 5-chloro pyrazole carboxamides, has been explored for their antitumor activities, indicating the therapeutic potential of these compounds in oncology research (Liu et al., 2016).

Polarographic Behavior Study

  • The polarographic reduction of arylazo pyrazoles, closely related to 5-chloro pyrazole carboxamides, has been studied, which is significant for understanding their electrochemical properties (Ravindranath et al., 1983).

Novel Antipsychotic Agents

  • 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which can be synthesized from related pyrazole compounds, show potential as novel antipsychotic agents, demonstrating the neurological applications of these compounds (Wise et al., 1987).

properties

IUPAC Name

5-chloro-1,3-dimethyl-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-10(11(13)16(2)15-8)12(17)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJFIKDZSWZHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC2=CC=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90214371
Record name NSC 378646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64174-45-4
Record name 5-Chloro-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064174454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC378646
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378646
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 378646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90214371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-1,3-DIMETHYL-N-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNCTZ4OPYZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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